molecular formula C14H19NO6S B5413814 dimethyl 5-[(butylsulfonyl)amino]isophthalate

dimethyl 5-[(butylsulfonyl)amino]isophthalate

Cat. No.: B5413814
M. Wt: 329.37 g/mol
InChI Key: GAGDEOSDWPWCRY-UHFFFAOYSA-N
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Description

Dimethyl 5-[(butylsulfonyl)amino]isophthalate is an organic compound that belongs to the class of isophthalates It is characterized by the presence of a butylsulfonyl group attached to the amino group on the isophthalate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(butylsulfonyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient mixing and temperature control.

    Purification: Typically involves recrystallization or chromatography to obtain the pure compound.

    Quality Control: Ensures the product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(butylsulfonyl)amino]isophthalate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isophthalates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-[(butylsulfonyl)amino]isophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5-[(butylsulfonyl)amino]isophthalate involves its interaction with specific molecular targets. The butylsulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Dimethyl 5-[(butylsulfonyl)amino]isophthalate can be compared with other similar compounds, such as:

    Dimethyl 5-aminoisophthalate: Lacks the butylsulfonyl group, leading to different reactivity and applications.

    Dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to undergo a variety of reactions and interact with different molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

dimethyl 5-(butylsulfonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-4-5-6-22(18,19)15-12-8-10(13(16)20-2)7-11(9-12)14(17)21-3/h7-9,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGDEOSDWPWCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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